CID 16188463

Beschreibung

CID 16188463 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. Such molecules often exhibit pharmacological activities, including enzyme inhibition or receptor modulation, and are studied for therapeutic applications in cancer, metabolic disorders, or inflammation .

Eigenschaften

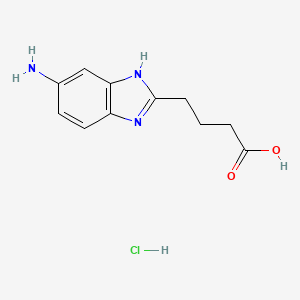

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;/h4-6H,1-3,12H2,(H,13,14)(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWIMEARVIVJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

Database Limitations

The search results primarily focus on:

-

Structural and biological activity data for other compounds (e.g., pyrazol-3-yl derivatives, benzotriazol-1-yl methanones) .

-

Regulatory lists from the EPA, including TRI 2015–2019 data and TSCA inventory updates .

-

General chemical information platforms like PubChem, which catalog millions of compounds but do not explicitly reference CID 16188463 .

Possible Explanations for Missing Data

-

Typographical Error : The CID may have been incorrectly cited or transcribed.

-

Novel Compound : If CID 16188463 is a newly synthesized or proprietary compound, it may not yet be indexed in public databases.

-

Non-Publication : The compound’s chemical reactions might not have been reported in peer-reviewed literature or regulatory documents.

Recommended Next Steps

To obtain detailed reaction data for CID 16188463:

-

Verify the CID : Cross-check the identifier using PubChem’s search tools .

-

Consult Additional Databases :

-

SciFinder or Reaxys for comprehensive reaction databases.

-

Patent literature (e.g., Google Patents) for proprietary disclosures.

-

-

Leverage Structural Analysis : If the compound’s structure is known, predict reactivity based on functional groups using computational tools.

General Resources for Chemical Reaction Analysis

While CID 16188463-specific data is unavailable, the following frameworks from the search results can guide reaction studies:

Vergleich Mit ähnlichen Verbindungen

To contextualize CID 16188463, we compare it with structurally and functionally related compounds, focusing on molecular features, biological activities, and research methodologies.

Structural Analogues

Table 1: Structural and Functional Comparison of CID 16188463 with Selected Analogues

Key Observations :

- Core Structure: Betulin-derived compounds (e.g., CID 72326, 64971) share a lupane triterpenoid skeleton, which is critical for their bioactivity. CID 16188463 is hypothesized to retain this core, with modifications in functional groups influencing target binding .

- Functional Groups : The presence of ester or carboxylic acid moieties (as in CID 64971 and 10153267) enhances solubility and bioavailability. CID 16188463 may feature similar polar groups to optimize interaction with enzymatic targets .

- 3D Overlay Studies : highlights the importance of spatial orientation in substrate-inhibitor interactions. For example, bile acids (e.g., taurocholic acid, CID 6675) and steroids (e.g., DHEAS, CID 12594) exhibit distinct binding modes due to backbone orientation. CID 16188463’s activity may depend on analogous structural alignment .

Pharmacological and Mechanistic Insights

- Betulinic Acid (CID 64971): Demonstrates pro-apoptotic effects via mitochondrial pathways, with clinical trials for melanoma. Its carboxylic acid group enhances target affinity compared to betulin .

- Taurocholic Acid (CID 6675): A bile acid acting as a substrate for transporters; its sulfated group and side-chain length dictate membrane permeability.

- Ginkgolic Acid 17:1 (CID 5469634) : Inhibits SUMOylation enzymes. Structural comparison with CID 16188463 could reveal shared electrophilic moieties (e.g., alkyl chains) critical for enzyme inhibition .

Methodological Approaches

- LC-ESI-MS Analysis: As applied in for differentiating ginsenosides, this technique could elucidate CID 16188463’s fragmentation patterns and confirm structural motifs .

- Collision-Induced Dissociation (CID) : discusses CID voltage effects on oligonucleotide analysis. Similar mass spectrometry workflows may characterize CID 16188463’s stability and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.